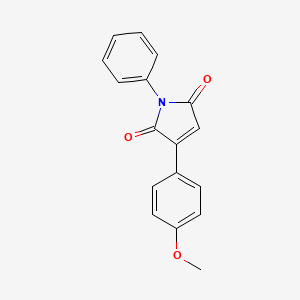
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione, with additional phenyl and methoxyphenyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of N-substituted maleimides with appropriate arylamines. One common method includes the reaction of 3,4-dimethylmaleic anhydride with N3-substituted amidrazones . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α . This inhibition occurs through the compound’s interaction with signaling pathways involved in inflammation.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dimethyl-: Known for its anti-inflammatory and antimicrobial activities.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-: Another derivative with similar structural features.
Uniqueness
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methoxyphenyl groups makes it particularly interesting for medicinal chemistry applications.
特性
CAS番号 |
21724-94-7 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-14-9-7-12(8-10-14)15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
VBZZBBKMJFOLNA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
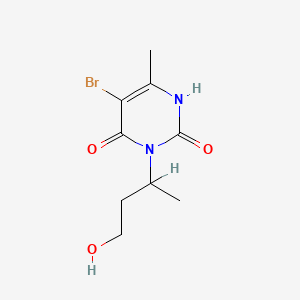
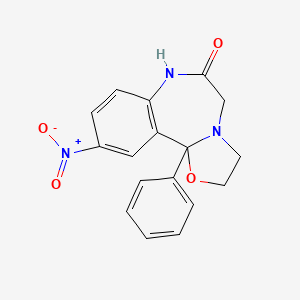
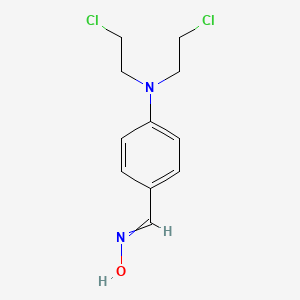
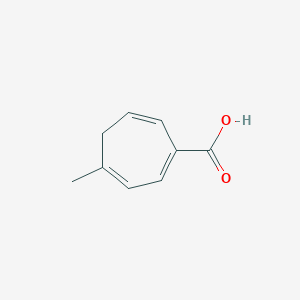
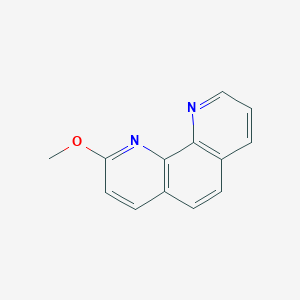
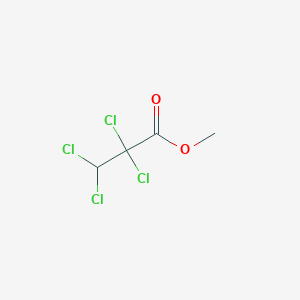
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
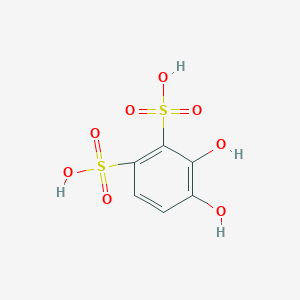
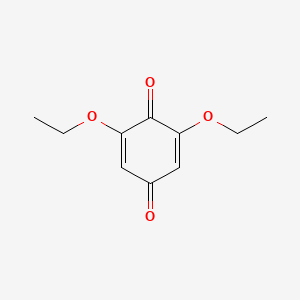
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
